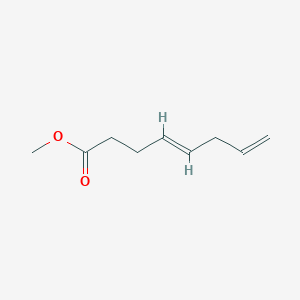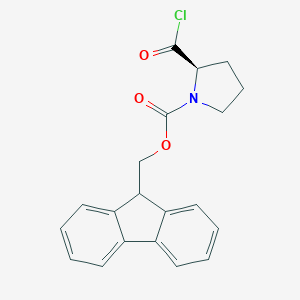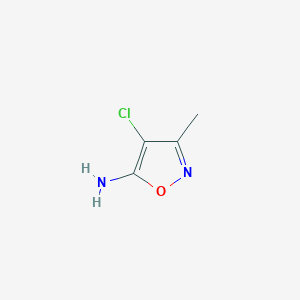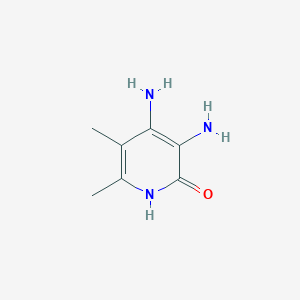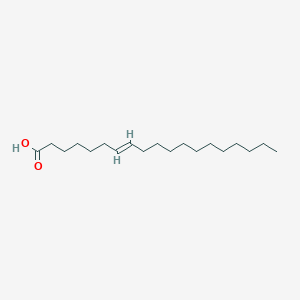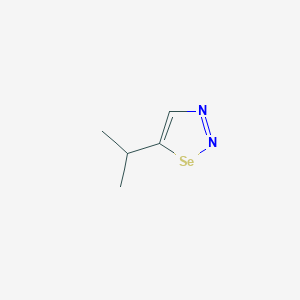
5-Isopropyl-1,2,3-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-1,2,3-selenadiazole is a heterocyclic organic compound that contains a selenium atom. It has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-1,2,3-selenadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by increasing the production of reactive oxygen species, which can lead to cancer cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Isopropyl-1,2,3-selenadiazole has antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, it has been shown to have anti-cancer effects, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Isopropyl-1,2,3-selenadiazole in lab experiments is that it has been shown to have low toxicity. This means that it is unlikely to cause harm to cells or animals at the concentrations used in experiments. However, one limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 5-Isopropyl-1,2,3-selenadiazole. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung cancer and colon cancer. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Isopropyl-1,2,3-selenadiazole and to optimize its synthesis method for greater yield.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-1,2,3-selenadiazole involves the reaction of isopropyl hydrazine with selenium dioxide. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid. The yield of the reaction is typically around 60%.
Applications De Recherche Scientifique
5-Isopropyl-1,2,3-selenadiazole has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. In particular, it has been studied for its potential use in the treatment of prostate cancer and breast cancer.
Propriétés
Numéro CAS |
167555-66-0 |
|---|---|
Nom du produit |
5-Isopropyl-1,2,3-selenadiazole |
Formule moléculaire |
C5H8N2Se |
Poids moléculaire |
175.1 g/mol |
Nom IUPAC |
5-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-6-7-8-5/h3-4H,1-2H3 |
Clé InChI |
GKVYQWBXNWHDTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=N[Se]1 |
SMILES canonique |
CC(C)C1=CN=N[Se]1 |
Synonymes |
1,2,3-Selenadiazole,5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



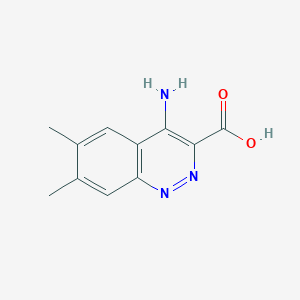
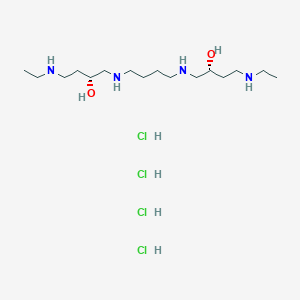
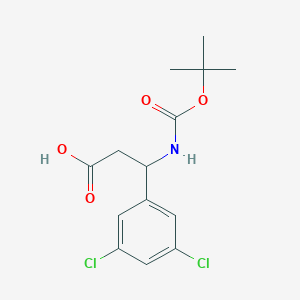
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
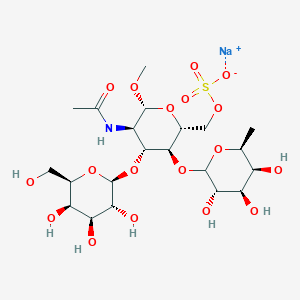
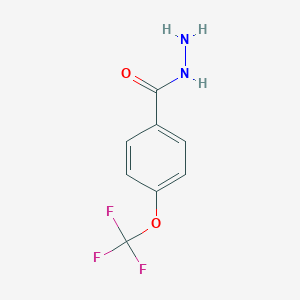
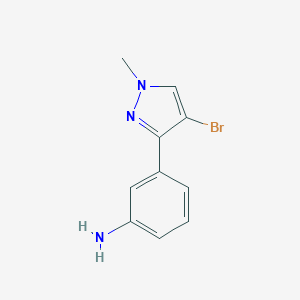
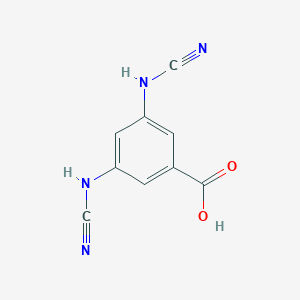
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
